molecular formula C15H18N8O5 B2980842 5-(2-(7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 899358-00-0

5-(2-(7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2980842
CAS RN: 899358-00-0
M. Wt: 390.36
InChI Key: VZMZVPCEQJTGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C15H18N8O5 and its molecular weight is 390.36. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Tandem Reactions and Biological Activity : Novel heterocyclic compounds with expected biological activity were synthesized through reactions involving hydrazonoyl halides and derivatives of pyrimidine-triones. The biological activities of these products were evaluated, highlighting the potential of these compounds in medicinal chemistry (Gobouri et al., 2016).

  • Crystal Structure Analysis : Studies have provided insights into the weak interactions in barbituric acid derivatives, showcasing the formation of steady intermolecular "sandwich" complexes stabilized by weak hydrogen bonds and π–π stacking, which could be significant for designing molecules with specific interaction capabilities (Khrustalev et al., 2008).

  • Tautomerism Studies : Research into the tautomerism of enhydrazine versus hydrazone in derivatives of pyrimidine-triones has been conducted, providing valuable information for the structural analysis and understanding of these compounds' chemical behavior (Sharma et al., 2017).

Molecular Diversity and Drug Discovery

  • Molecular Diversity for Anticancer Drugs : The synthesis of a diverse library of tetrasubstituted alkenes containing a barbiturate motif has been reported, with some compounds showing significant activity against certain bacteria and yeast. This diversity could be crucial for the development of new anticancer drugs (Al-Sheikh et al., 2020).

  • Anticonvulsant Agents : Synthesis and crystal structure analysis of certain derivatives have shown potential anticonvulsant activity, indicating their usefulness in developing treatments for epilepsy (Mangaiyarkarasi & Kalaivani, 2013).

Functionalization and Chemical Reactions

  • Functionalization of 6-Hydrazinouracils : Research on the functionalization of 6-hydrazino-1,3-dimethyluracils has led to the synthesis of pyrazolopyrimidine-diones and 1,3-dimethyl-5-arylidenebarbituric acid derivatives, showcasing the compound's versatility in organic synthesis (Azev et al., 2021).

properties

IUPAC Name

8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O5/c1-6(2)23-8-9(20(3)14(27)17-10(8)24)16-13(23)19-18-7-11(25)21(4)15(28)22(5)12(7)26/h6,25H,1-5H3,(H,17,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVDJHBJANKTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1N=NC3=C(N(C(=O)N(C3=O)C)C)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.